molecular formula C10H12BrN3O2S2 B2790027 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-32-7

7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2790027
CAS No.: 123708-32-7
M. Wt: 350.25
InChI Key: JASXQPDCSVHDCG-UHFFFAOYSA-N
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Description

“7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide” is a chemical compound with the CAS Number: 41512-11-2 . It has a molecular weight of 294.15 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds, such as 2,1,3-Benzothiadiazole, involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine . The bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole . This derivative is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4BrN3O2S2/c7-3-1-2-4 (14 (8,11)12)6-5 (3)9-13-10-6/h1-2H, (H2,8,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions of related compounds, such as 2,1,3-Benzothiadiazole, have been studied. It undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical and Chemical Properties Analysis

The physical properties of “this compound” include a melting point of 226-228°C . It is a powder at room temperature .

Properties

IUPAC Name

4-bromo-N,N-diethyl-2,1,3-benzothiadiazole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S2/c1-3-14(4-2)18(15,16)8-6-5-7(11)9-10(8)13-17-12-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASXQPDCSVHDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C2=NSN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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